Rezivertinib - 1835667-12-3

Rezivertinib

Catalog Number: EVT-280253
CAS Number: 1835667-12-3
Molecular Formula: C27H30N6O3
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rezivertinib is an orally available third-generation and selective inhibitor of certain epidermal growth factor receptor (EGFR) activating mutations, including the resistance mutations T790M and L858R, as well as exon 19 deletion, with potential antineoplastic activity. Upon administration, rezivertinib specifically and covalently binds to and inhibits selective EGFR mutations, with particularly high selectivity against the T790M mutation, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells. Compared to some other EGFR inhibitors, BPI-7711 may have therapeutic benefits in tumors with T790M-mediated drug resistance. This agent shows minimal activity against wild-type EGFR (wt EGFR), and does not cause dose-limiting toxicities that occur during the use of non-selective EGFR inhibitors, which also inhibit wt EGFR. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Overview

Rezivertinib, also known as BPI-7711, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is specifically designed to target mutations in the epidermal growth factor receptor, particularly the T790M mutation, which is commonly associated with resistance to earlier generations of epidermal growth factor receptor inhibitors. Rezivertinib has shown promising efficacy in treating advanced non-small cell lung cancer (NSCLC) with these mutations, demonstrating a favorable safety profile in clinical trials .

Source and Classification

Rezivertinib is classified as an antineoplastic agent, primarily used in oncology for the treatment of NSCLC. Its development has been documented in various clinical studies, including phase I and II trials that assess its safety and efficacy . The compound is synthesized through advanced chemical methodologies aimed at optimizing its interaction with mutant forms of the epidermal growth factor receptor .

Synthesis Analysis

Methods and Technical Details

The synthesis of rezivertinib involves multi-step organic reactions that typically include:

  1. Starting Materials: Utilizing commercially available precursors that contain the necessary functional groups for subsequent reactions.
  2. Reactions: Key reactions may include:
    • N-alkylation: Introducing alkyl groups to nitrogen atoms to enhance solubility and biological activity.
    • Cyclization: Forming cyclic structures that are critical for binding affinity to the target receptor.
    • Functional Group Modifications: Such as oxidation or reduction to achieve the desired pharmacological properties.

Analytical techniques like liquid chromatography-mass spectrometry are employed to characterize the synthesized compound and confirm its purity and structure .

Molecular Structure Analysis

Structure and Data

The molecular formula of rezivertinib is C21H25N5OC_{21}H_{25}N_{5}O, with a molecular weight of 365.46 g/mol. The compound features several key structural elements:

  • Aromatic Rings: Contributing to its binding affinity.
  • Nitrogen Atoms: Important for interaction with the epidermal growth factor receptor.
  • Functional Groups: Such as amines and ketones that enhance its reactivity and specificity.

The three-dimensional structure can be visualized using computational modeling tools, which can predict how rezivertinib interacts with its target at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

Rezivertinib undergoes several chemical reactions during its mechanism of action:

  1. Irreversible Binding: It forms covalent bonds with cysteine residues in the active site of mutant epidermal growth factor receptors.
  2. Hydrolysis: In biological systems, rezivertinib may undergo hydrolysis, impacting its pharmacokinetics.
  3. Metabolism: The compound is metabolized primarily in the liver, where cytochrome P450 enzymes play a significant role.

These reactions are critical for understanding both the efficacy and potential side effects of rezivertinib in clinical applications .

Mechanism of Action

Process and Data

Rezivertinib operates by selectively inhibiting mutant forms of the epidermal growth factor receptor. The mechanism involves:

  1. Target Recognition: The compound binds selectively to the T790M mutation while sparing wild-type receptors, minimizing off-target effects.
  2. Inhibition of Signal Transduction: By blocking this pathway, rezivertinib effectively halts cancer cell proliferation and survival signals.

Clinical studies have demonstrated significant tumor response rates, with an objective response rate of 59.3% reported in trials involving patients with T790M mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Rezivertinib is typically a solid crystalline compound.
  • Solubility: It exhibits moderate solubility in organic solvents but low solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Key physical properties include:

  • Melting Point: Approximately 200°C
  • Boiling Point: Not well-defined due to decomposition prior to boiling.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Rezivertinib is primarily applied in oncology for treating advanced non-small cell lung cancer characterized by specific mutations in the epidermal growth factor receptor. Its applications include:

  • First-Line Treatment: For patients with locally advanced or metastatic/recurrent NSCLC harboring EGFR mutations.
  • Clinical Research: Ongoing studies aim to explore combination therapies and its efficacy against other resistant mutations.

The promising results from clinical trials suggest that rezivertinib could become a standard treatment option for patients with resistant forms of lung cancer .

Introduction to Rezivertinib in Precision Oncology

Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target in NSCLC

EGFR stands as one of the most clinically validated molecular targets in oncology, with mutations occurring in 10-15% of Caucasian and 30-50% of Asian patients with NSCLC adenocarcinoma [8]. The canonical driver mutations—exon 19 deletions (45%) and exon 21 L858R point mutations (40%)—constitutively activate the receptor's tyrosine kinase domain, promoting uncontrolled cellular proliferation and survival through downstream signaling pathways including PI3K/AKT, RAS/RAF/MAPK, and JAK/STAT [8].

The therapeutic significance of EGFR extends beyond initial sensitizing mutations to include acquired resistance mechanisms, predominantly the T790M gatekeeper mutation in exon 20. This mutation induces resistance through two complementary mechanisms: steric hindrance that reduces drug binding affinity (due to substitution of threonine with bulkier methionine) and increased ATP-binding affinity that diminishes competitive inhibition by first-generation TKIs [8]. Structural analyses reveal that the T790M mutation alters the kinase domain's conformation, creating a therapeutic challenge that necessitated the development of third-generation inhibitors with covalent binding capabilities [1] [8].

Table 1: Prevalence of EGFR Mutations in NSCLC Populations

Mutation TypeFrequency in NSCLC AdenocarcinomaGeographic PrevalenceClinical Significance
Exon 19 Deletions~45% of EGFR mutationsHigher in Asian populationsPrimary sensitivity to EGFR TKIs
L858R Point Mutation~40% of EGFR mutationsHigher in Asian populationsPrimary sensitivity to EGFR TKIs
T790M Mutation50-60% of acquired resistance casesUniform across populationsDominant resistance mechanism
Exon 20 Insertions4-12% of EGFR mutationsSlightly higher in Western populationsIntrinsic resistance to early TKIs

Evolution of Tyrosine Kinase Inhibitors (TKIs): From First- to Third-Generation Agents

The development of EGFR TKIs represents a paradigm shift in NSCLC management, with each generation addressing specific limitations of its predecessors:

  • First-generation TKIs (gefitinib, erlotinib): These reversible ATP-competitive inhibitors demonstrated unprecedented efficacy in treatment-naïve EGFR-mutant NSCLC, with response rates of 60-70% and median progression-free survival (PFS) of 9-13 months [3] [8]. However, their therapeutic benefit remained transient, with most patients developing resistance within 8-14 months, primarily through the T790M mutation [3] [8]. Additionally, their lack of mutant selectivity resulted in on-target toxicities against wild-type EGFR in skin and gastrointestinal tract, causing frequent dermatologic and gastrointestinal adverse events [8].

  • Second-generation TKIs (afatinib, dacomitinib): Developed as irreversible covalent binders with broader ErbB family inhibition, these agents offered theoretical advantages in overcoming resistance. However, their clinical application against T790M mutations proved limited by insufficient therapeutic index—the doses required to inhibit T790M also caused excessive inhibition of wild-type EGFR, leading to dose-limiting toxicities [8]. Their modest efficacy against T790M-positive tumors (median PFS: 3.4 months) failed to substantially improve outcomes for patients with acquired resistance [8] [10].

  • Third-generation TKIs: This class, including osimertinib, almonertinib, furmonertinib, and rezivertinib, represents a quantum leap in drug design. These agents incorporate three critical pharmacological innovations: 1) covalent irreversible binding to the EGFR kinase domain; 2) mutant-selective targeting with minimal wild-type EGFR inhibition; and 3) potent activity against both sensitizing (exon 19del/L858R) and resistance (T790M) mutations [1] [5] [8]. The structural basis for their selectivity lies in preferential binding to cysteine-797 in mutant EGFR, forming a covalent bond while sparing wild-type receptors due to steric and electronic differences in the ATP-binding pocket [1] [8].

Rezivertinib: Position in the Landscape of EGFR-Targeted Therapies

Rezivertinib emerged from systematic drug optimization efforts by Beta Pharma to develop a highly selective third-generation EGFR TKI with optimized pharmacokinetic properties and robust central nervous system (CNS) penetration [5] [7]. Preclinical characterization demonstrated its dual inhibitory capability against both activating mutations (exon 19 deletions, L858R) and the T790M resistance mutation, while maintaining minimal activity against wild-type EGFR—a key differentiator reducing off-target toxicities [1] [5]. The drug's pyrimidine-based structure facilitates irreversible binding to cysteine-797 in the ATP-binding pocket, stabilizing the kinase in an inactive conformation and preventing downstream signaling [1].

Clinical development progressed through methodical phase 1 and phase 2 studies establishing its efficacy profile:

  • Phase I dose-escalation study (NCT03386955): This foundational trial enrolled patients with EGFR T790M-positive advanced NSCLC who progressed after prior TKI therapy. Using a standard 3+3 design across six dose levels (30-300 mg), researchers identified 180 mg once daily as the recommended phase 2 dose, demonstrating favorable tolerability and promising antitumor activity with an objective response rate (ORR) of 59.3% and median progression-free survival (PFS) of 9.7 months [5].

  • Phase IIb study (NCT03812809): This expansion trial confirmed rezivertinib's efficacy in a larger cohort (n=172) of T790M-positive patients, reporting consistent ORR (59.3%) and median PFS (9.7 months) at the 180mg dose level. Particularly noteworthy was its substantial intracranial efficacy, with CNS objective response rate (CNS-ORR) of 68.9% in patients with measurable CNS metastases [4] [9].

Table 2: Key Clinical Efficacy Endpoints in Rezivertinib Trials

Study PhasePopulationDoseORR (%)Median PFS (months)CNS-ORR (%)
Phase I/IIa (First-line)EGFR-mutant advanced NSCLC (n=43)180 mg QD83.720.7Not reported
Phase I/IIa (NCT03386955)T790M+ advanced NSCLC (n=172)180 mg QD59.39.732.0 (cFAS) / 68.9 (cEFR)
Phase III REZOR (NCT03866499)EGFR-mutant advanced NSCLC (rezivertinib arm, n=184)180 mg QDNot reported19.3Not specifically reported

The landmark phase III REZOR trial (NCT03866499) positioned rezivertinib directly against the first-generation TKI gefitinib in treatment-naïve EGFR-mutant NSCLC patients. This multicenter, double-blind, randomized study demonstrated rezivertinib's superior efficacy, with significantly prolonged median PFS (19.3 months vs. 9.6 months; HR 0.48; p<0.0001) [3] [6]. Importantly, subgroup analyses revealed consistent PFS benefits across all prespecified groups, including patients with baseline CNS metastases—a population historically facing poorer outcomes [3] [6] [9].

Rezivertinib's distinctive CNS penetration represents one of its most clinically valuable attributes. A pooled analysis of phase 1 and 2b studies revealed compelling intracranial efficacy in patients with EGFR T790M-positive NSCLC and CNS metastases [4] [9]:

  • CNS objective response rate (CNS-ORR): 68.9% (31/45 patients) in the CNS evaluable for response set (cEFR)
  • CNS disease control rate (CNS-DCR): 100% (45/45 patients) in cEFR
  • Median CNS duration of response (CNS-DoR): 13.8 months (95% CI: 9.6–not calculable)
  • Median CNS progression-free survival (CNS-PFS): 16.5 months (95% CI: 13.7–not calculable)

These CNS-specific outcomes significantly exceed historical benchmarks for chemotherapy and earlier-generation TKIs, addressing a critical unmet need given the high frequency of brain metastases in EGFR-mutant NSCLC [4] [9].

Table 3: Rezivertinib's CNS Efficacy in T790M-Positive NSCLC (Pooled Analysis)

Efficacy ParametercFAS Population (n=150)cEFR Population (n=45)
CNS-ORR32.0% (48/150; 95% CI: 24.6–40.1%)68.9% (31/45; 95% CI: 53.4–81.8%)
CNS-DCR42.0% (63/150; 95% CI: 34.0–50.3%)100% (45/45; 95% CI: 92.1–100.0%)
Median CNS-DoR13.8 months (95% CI: 9.6–NC)Not separately reported
Median CNS-PFS16.5 months (95% CI: 13.7–NC)Not separately reported
CNS Depth of Response (DepOR)Not applicableMedian: -52.0% (range: -100.0 to 16.1%)

The clinical development trajectory of rezivertinib culminated in its regulatory approval in China (May 2024) for advanced NSCLC patients with EGFR T790M mutations following progression on prior EGFR TKI therapy [6] [7]. Ongoing research explores rezivertinib's potential in novel combination regimens and its positioning in the first-line setting for treatment-naïve patients, where its efficacy appears comparable to other approved third-generation TKIs based on available clinical data [3] [6].

Properties

CAS Number

1835667-12-3

Product Name

Rezivertinib

IUPAC Name

N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C27H30N6O3

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31)

InChI Key

BPMZUKYFIDPLEA-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C

Solubility

Soluble in DMSO

Synonyms

Rezivertinib

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.